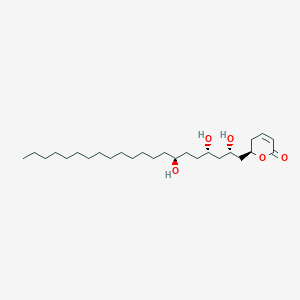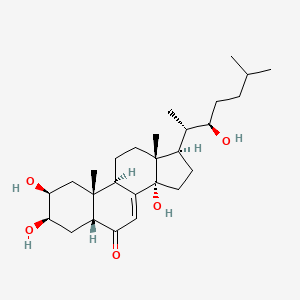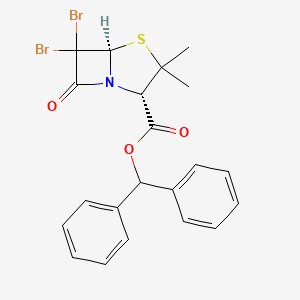
Alangine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alangine is a natural product found in Alangium salviifolium with data available.
Scientific Research Applications
Antimicrobial Activity
Alangine, a major phytochemical in Alangium salviifolium, has been a subject of interest for its antimicrobial properties. Alangium salviifolium, a plant used in Indian traditional medicine, has parts like roots and fruits used for various treatments, but its antimicrobial activity, particularly of alangine, had not been scientifically established until recent studies. Research demonstrated the efficacy of Alangium salviifolium in antimicrobial applications, underscoring the potential of alangine in this field (Pandian, Banu, & Ganesan, 2006).
Pharmacological Update
Alangium salviifolium, which contains alangine, has been used traditionally for treating various diseases. Modern scientific literature reports its potential efficacy against multiple conditions such as hypertension, diabetes, epilepsy, and cancer. The plant is known to contain several bioactive phytochemicals like alangine, highlighting its therapeutic potential. This review brings forward the traditional uses, phytochemical constituents like alangine, and evidence-based studies on the pharmacological effects of Alangium salviifolium (Panara et al., 2016).
Chemical Studies
The study and isolation of alangine from Alangium plants have been a significant part of chemical research. Two new Alangium alkaloids, including alangine, were isolated from Alangium lamarckii. This research is crucial for understanding the chemical structure and properties of alangine, laying the groundwork for further pharmacological studies (Itoh, Ikuta, Tanahashi, & Nagakura, 2000).
Synthesis and Structural Analysis
The first total synthesis of alangine, a novel monoterpenoid isoquinoline alkaloid, was achieved, confirming its structure and stereochemistry. This synthesis is vital for the development of alangine-based pharmacological applications, as it allows for more in-depth study and potential modification of the compound (Takayama, Arai, Kitajima, & Aimi, 2002).
Comprehensive Review of Pharmacological and Phytochemical Studies
Alangium salvifolium, which contains alangine, has been extensively studied for its pharmacological and phytochemical properties. This review consolidates traditional uses, phytochemical constituents, and pharmacological effects, providing a comprehensive overview of the plant's potential in various treatments, including diabetes and arthritis (Shravya, Vinod, & Sunil, 2017).
properties
Product Name |
Alangine |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S,11bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol |
InChI |
InChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1 |
InChI Key |
RXHZLYKOFROSQK-XEZPLFJOSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3C[C@H](CCN3CCC2=C1)[C@H](CO)C=C)O |
Canonical SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O |
synonyms |
alangine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




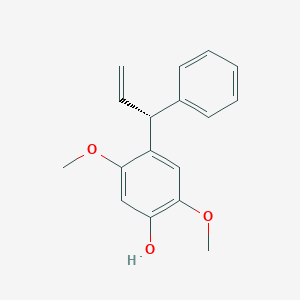
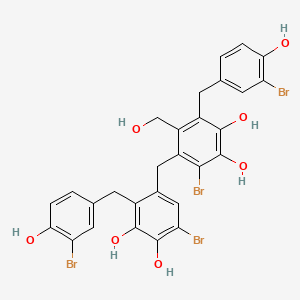

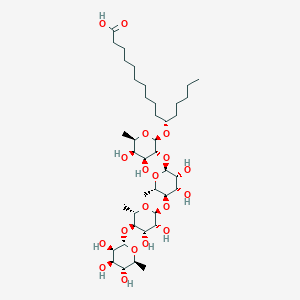
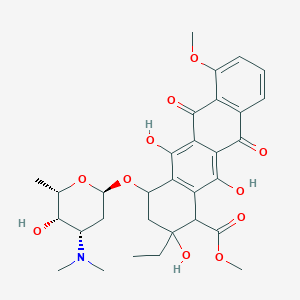
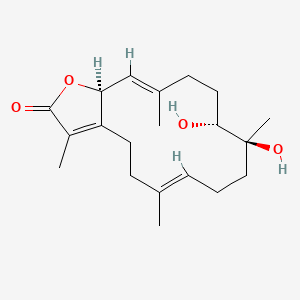
![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)
